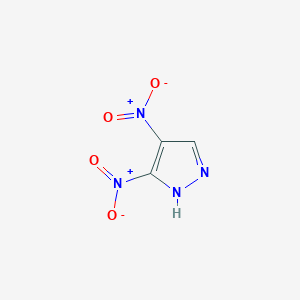

3,4-二硝基-1H-吡唑

描述

3,4-Dinitro-1H-pyrazole, commonly known as DNP, is an organic compound with the chemical formula C3H3N3O6. It is a yellow crystalline solid that has been used for decades as an industrial dye, a catalyst, and a reagent for chemical synthesis. DNP has recently gained attention for its potential applications in scientific research, and has been used to study the structure and function of proteins, enzymes, and other biomolecules. This article will discuss the synthesis of DNP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, as well as its potential future directions.

科学研究应用

医药

包括“3,4-二硝基-1H-吡唑”在内的吡唑衍生物已被发现具有显著的药用特性 . 它们已被用作抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病剂 . 这使它们成为开发新药和疗法的宝贵资源 .

农业

在农业领域,吡唑因其通用的框架而被使用 . 它们可用于开发新型杀虫剂和除草剂,有助于保护作物并提高农业生产力 .

有机合成

吡唑在有机合成中具有很高的价值 . 它们作为合成中间体,用于在各个领域制备相关化学品 . 吡唑的结构变体,从适当的前体开始或在吡唑环形成后使用后功能化反应,赋予了吡唑多样且有价值的合成性质 .

材料科学

含有吡唑的化合物在材料科学中已证明其适用性和多功能性 . 它们可用于形成各种稠合体系,主要是 5:6 稠合的双环核心 .

工业应用

吡唑具有重要的工业应用 . 它们用于合成各种工业上至关重要的化学品 . 它们的高合成多功能性允许高效且选择性地获得这些化学品 .

金属离子提取

吡唑配合物在金属离子提取中具有重要用途 . 这种特性使它们在需要金属离子提取的各种工业过程中具有价值 .

金属有机框架的合成

吡唑在金属有机框架的合成中也具有重要作用 . 这些框架具有广泛的应用,包括气体储存、催化、药物递送等等 .

光物理性质

吡唑已证明具有优异的光物理性质 . 这些特性使它们在各种应用中变得有用,包括开发新型光伏材料、发光二极管 (LED) 等 .

安全和危害

The safety information for 3,4-dinitro-1H-pyrazole indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

Research on 3,4-dinitro-1H-pyrazole and its derivatives is ongoing, with a focus on their potential as high-energy density materials . The synthesis and characterization of polynitrogen heterocycles, including 3,4-dinitro-1H-pyrazole, are promising directions for the design of new, safe, and environmentally benign energetic materials .

作用机制

Target of Action

3,4-Dinitro-1H-pyrazole is a type of heterocyclic compound . It is part of a larger family of compounds known as pyrazoles, which have been recognized as desirable templates for the creation of promising energetic compounds due to their high energy content, sensitivity, and thermal stability . .

Mode of Action

It is known that pyrazole derivatives can interact with their targets in various ways, depending on the specific structure and functional groups of the compound .

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, depending on their specific structure and functional groups .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

It is known that pyrazole derivatives can have various effects at the molecular and cellular level, depending on their specific structure and functional groups .

Action Environment

The action of 3,4-dinitro-1H-pyrazole can be influenced by various environmental factors. For instance, the compound exhibits thermal stabilities with decomposition temperatures ranging from 171 to 270 °C . This suggests that the compound’s action, efficacy, and stability can be influenced by temperature. Other environmental factors that could potentially influence the action of 3,4-dinitro-1H-pyrazole include pH, presence of other chemicals, and specific conditions of the environment .

生化分析

Biochemical Properties

3,4-Dinitro-1H-pyrazole plays a role in biochemical reactions primarily due to its nitro groups, which can participate in redox reactions. It interacts with various enzymes and proteins, often acting as an inhibitor. For instance, it can inhibit enzymes involved in oxidative stress responses by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This interaction can lead to altered cellular redox states and impact various metabolic pathways .

Cellular Effects

The effects of 3,4-dinitro-1H-pyrazole on cells are multifaceted. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux. These changes can lead to oxidative stress, apoptosis, or other cellular responses depending on the concentration and exposure duration .

Molecular Mechanism

At the molecular level, 3,4-dinitro-1H-pyrazole exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit enzyme activity. This binding can involve hydrogen bonding, van der Waals forces, and electrostatic interactions. Additionally, 3,4-dinitro-1H-pyrazole can induce conformational changes in proteins, affecting their function and stability. These interactions can lead to downstream effects on gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-dinitro-1H-pyrazole can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Over time, its inhibitory effects on enzymes and cellular processes can diminish as the compound degrades. Long-term exposure to 3,4-dinitro-1H-pyrazole in vitro or in vivo can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes or changes in gene expression patterns .

Dosage Effects in Animal Models

The effects of 3,4-dinitro-1H-pyrazole vary with dosage in animal models. At low doses, it may cause mild oxidative stress and metabolic changes, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects are observed, where a certain concentration is required to elicit a measurable biological response. Toxic effects at high doses include apoptosis, necrosis, and organ dysfunction .

Metabolic Pathways

3,4-Dinitro-1H-pyrazole is involved in several metabolic pathways, primarily those related to redox reactions and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of various metabolites, leading to altered cellular homeostasis .

Transport and Distribution

Within cells and tissues, 3,4-dinitro-1H-pyrazole is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in organs with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

3,4-Dinitro-1H-pyrazole localizes to various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, with mitochondrial accumulation leading to significant effects on cellular respiration and energy production. Post-translational modifications and targeting signals can direct 3,4-dinitro-1H-pyrazole to specific organelles, where it can interact with local biomolecules and exert its effects .

属性

IUPAC Name |

4,5-dinitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N4O4/c8-6(9)2-1-4-5-3(2)7(10)11/h1H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXMCBBMNFIAYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394372 | |

| Record name | 3,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38858-92-3 | |

| Record name | 3,4-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dinitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the solubility characteristics of 3,4-dinitro-1H-pyrazole?

A1: 3,4-dinitro-1H-pyrazole (DNP) exhibits increasing solubility in various solvents with rising temperatures. [, , ]. This behavior was observed in experiments employing the dynamic laser monitoring method across a temperature range of 298.15 K to 338.15 K []. The solubility data has been successfully correlated using models like the modified Apelblat equation, λh equation, Wilson model, and nonrandom two-liquid (NRTL) model [].

Q2: What is the role of quantum chemical calculations in understanding the decomposition mechanism of DNP?

A4: Quantum chemical calculations, particularly CCSD(T)-F12 and DLPNO-CCSD(T) methods, have provided valuable insights into the decomposition mechanism of DNP at a molecular level []. These calculations revealed an unusual primary decomposition pathway involving sigmatropic H-shifts within the pyrazole ring, followed by C-NO2 bond scission to yield pyrazolyl and nitrogen dioxide radicals [].

Q3: How does the structure of 3,4-dinitro-1H-pyrazole relate to its potential use as an energetic material?

A5: The presence of two nitro groups (-NO2) in the 3 and 4 positions of the pyrazole ring contributes significantly to the energetic properties of DNP [, ]. These nitro groups are excellent explosophores, capable of rapid decomposition and release of large amounts of energy. This makes DNP a promising candidate for energetic material applications [].

Q4: Are there any modifications to the structure of 3,4-dinitro-1H-pyrazole that have been explored?

A6: Yes, researchers have investigated structural modifications of DNP to fine-tune its properties. For instance, substituting the hydrogen at the 1-position of the pyrazole ring with nitromethyl and azidomethyl groups has led to the synthesis of 1-(nitromethyl)-3,4-dinitro-1H-pyrazole (NMDNP) and 1-(azidomethyl)-3,4-dinitro-1H-pyrazole (AMDNP), respectively [].

Q5: What are the advantages of using a nitromethyl substituent compared to azidomethyl or nitrato-methyl in modifying 3,4-dinitro-1H-pyrazole?

A7: Research suggests that incorporating a nitromethyl substituent into DNP offers advantages in regulating its performance compared to azidomethyl or nitrato-methyl groups []. Specifically, NMDNP exhibited desirable properties such as a suitable melting point, good thermal stability, excellent detonation performance, and impact sensitivity, highlighting its potential as an energetic melt-castable material [].

Q6: What are the key structural features of 3,4-dinitro-1H-pyrazole?

A8: The crystal structure of DNP has been elucidated []. It consists of a planar pyrazole ring with two nitro groups attached at the 3 and 4 positions. These nitro groups are slightly rotated out of the plane of the pyrazole ring []. In the crystalline state, DNP molecules are found to interact with solvent molecules like benzene [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)

![1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]](/img/structure/B1273857.png)

![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)